5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride
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Overview
Description
5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H14INO2·HCl and a molecular weight of 367.61 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound features an iodine atom attached to a benzoic acid moiety, which is further substituted with a piperidine ring.
Preparation Methods
The synthesis of 5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride typically involves the iodination of 2-(piperidin-1-yl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced to the aromatic ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and benzoic acid moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function . The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-1-yl)benzoic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Bromo-2-(piperidin-1-yl)benzoic acid:
5-Chloro-2-(piperidin-1-yl)benzoic acid: Contains a chlorine atom, which affects its chemical properties and interactions compared to the iodine-containing compound.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding interactions .
Properties
IUPAC Name |
5-iodo-2-piperidin-1-ylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2.ClH/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAUSFMWSGYCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)I)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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